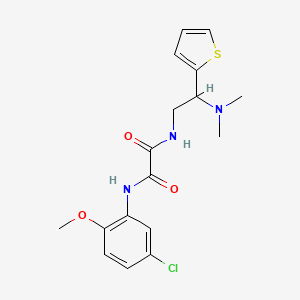
N1-(5-chloro-2-methoxyphenyl)-N2-(2-(dimethylamino)-2-(thiophen-2-yl)ethyl)oxalamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N1-(5-chloro-2-methoxyphenyl)-N2-(2-(dimethylamino)-2-(thiophen-2-yl)ethyl)oxalamide is a useful research compound. Its molecular formula is C17H20ClN3O3S and its molecular weight is 381.88. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
N1-(5-chloro-2-methoxyphenyl)-N2-(2-(dimethylamino)-2-(thiophen-2-yl)ethyl)oxalamide is a synthetic organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article delves into the compound's biological activity, synthesizing available research findings, case studies, and comparative analyses with structurally similar compounds.
Chemical Structure and Properties
The compound features a complex structure characterized by:
- Chloro-substituted methoxyphenyl group
- Dimethylamino thiophene moiety
- Oxalamide functional group
Its molecular formula is C17H20ClN3O3S with a molecular weight of approximately 381.9 g/mol. The presence of these functional groups suggests potential interactions with various biological targets, including receptors and enzymes involved in cell signaling pathways .
Comparative Analysis of Similar Compounds
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| N1-(5-chloro-2-methoxyphenyl)-N2-(dimethylamino)-oxalamide | C17H20ClN3O3S | Contains a chloro-substituted methoxyphenyl group |
| N1-(5-bromo-2-methoxyphenyl)-N2-(dimethylamino)-oxalamide | C17H20BrN3O3S | Similar structure with bromine substitution |
| N1-(5-nitro-2-methoxyphenyl)-N2-(dimethylamino)-oxalamide | C17H20N4O4S | Nitro group introduces different electronic properties |
Pharmacological Potential
Preliminary studies indicate that this compound exhibits significant biological activity, particularly in pharmacology. Compounds with similar structures have been investigated for their potential as:
- Anti-cancer agents
- Anti-inflammatory drugs
- Modulators of neurotransmitter systems
These activities are attributed to the compound's ability to interact with various biological targets, influencing cellular signaling pathways .
Although the specific biological mechanisms of this compound are yet to be fully elucidated, its structural components suggest potential interactions with:
- Receptors : Possible modulation of neurotransmitter receptors.
- Enzymes : Inhibition or activation of enzymes involved in metabolic pathways.
Research methodologies often employed include receptor binding assays and enzyme activity assays to assess these interactions .
Anti-inflammatory Activity
In a relevant study, compounds similar to this compound were evaluated for their anti-inflammatory properties using a xylene-induced ear edema model. Results indicated that several derivatives significantly inhibited inflammation compared to control groups, suggesting that this class of compounds may have therapeutic potential in treating inflammatory diseases .
Anti-cancer Potential
Another study explored the anti-cancer properties of structurally related oxalamides. The findings revealed that certain derivatives exhibited cytotoxic effects against various cancer cell lines, indicating that the oxalamide functional group might play a crucial role in mediating these effects. Further investigation into the structure-activity relationship (SAR) is warranted to optimize efficacy .
Propriétés
IUPAC Name |
N'-(5-chloro-2-methoxyphenyl)-N-[2-(dimethylamino)-2-thiophen-2-ylethyl]oxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20ClN3O3S/c1-21(2)13(15-5-4-8-25-15)10-19-16(22)17(23)20-12-9-11(18)6-7-14(12)24-3/h4-9,13H,10H2,1-3H3,(H,19,22)(H,20,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZNNCWSKSYTFSK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(CNC(=O)C(=O)NC1=C(C=CC(=C1)Cl)OC)C2=CC=CS2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20ClN3O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














